ethyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a thienopyrimidinone derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for kinase inhibition and epigenetic modulation .
- A 2-fluorophenyl group at position 3, enhancing metabolic stability and target affinity.
- A sulfanyl acetamido linker bridging the thienopyrimidinone and benzoate moieties, facilitating structural flexibility.
- An ethyl benzoate ester at position 4, influencing solubility and bioavailability .
This compound belongs to a class of small molecules investigated for dual-targeting therapies (e.g., BRAF/HDAC inhibitors) and structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
ethyl 4-[[2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S2/c1-2-31-22(30)14-7-9-15(10-8-14)25-19(28)13-33-23-26-17-11-12-32-20(17)21(29)27(23)18-6-4-3-5-16(18)24/h3-12H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUSBXMUXWTOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and a suitable nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the thieno[3,2-d]pyrimidine intermediate with a thiol compound under mild conditions.
Acylation and Esterification: The final steps involve acylation of the intermediate with an appropriate acyl chloride, followed by esterification with ethanol to yield the ethyl ester product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linkage in the compound is a key site for substitution reactions. This group undergoes nucleophilic displacement under controlled conditions to introduce new functional moieties.
Example Reaction:
Replacement of the sulfanyl group with amines or alkoxy groups has been demonstrated in structurally similar thienopyrimidines .
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Reagents: Alkyl halides (e.g., methyl iodide), aryl amines
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Conditions: Base (e.g., K₂CO₃), polar aprotic solvent (DMF), 80–100°C
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Product: Derivatives with modified side chains (e.g., alkyl/aryl substitutions) .
Table 1: Substitution Reactions in Analogous Thienopyrimidines
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Thienopyrimidine-SH | Ethyl chloroacetate, K₂CO₃, DMF | Ethyl sulfanylacetate derivative | 75–88% |
| Thienopyrimidine-SH | Benzyl bromide, NaH, THF | Benzylsulfanyl derivative | 68% |
Oxidation
The thienopyrimidine core and acetamido group are susceptible to oxidation:
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Sulfanyl to Sulfoxide/Sulfone: Treatment with H₂O₂ or mCPBA oxidizes the -S- group to sulfoxide (-SO-) or sulfone (-SO₂-) .
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Conditions: H₂O₂ (30%) in acetic acid, 50°C
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Product: Sulfoxide (major), sulfone (minor)
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Reduction
The 4-oxo group can be reduced to a hydroxyl or methylene group:
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Reagents: NaBH₄ (for ketone to alcohol), LiAlH₄ (for deeper reduction).
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Product: 4-Hydroxy or 4-methylene derivatives, altering biological activity.
Ester Hydrolysis
The ethyl benzoate ester undergoes hydrolysis to form carboxylic acids:
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Reagents: NaOH (aqueous), ethanol/water mixture
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Conditions: Reflux, 6–12 hours
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Product: Carboxylic acid derivative, enhancing water solubility .
Amide Hydrolysis
The acetamido linker can be cleaved under acidic or basic conditions:
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Acidic Hydrolysis: HCl (6M), reflux → Free amine + acetic acid
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Basic Hydrolysis: NaOH (10%), heat → Carboxylate + ammonia .
Cyclization and Ring-Modification Reactions
The thieno[3,2-d]pyrimidine core participates in cyclization to form fused heterocycles:
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Reagents: POCl₃ (for dehydration), NH₂OH (for oxime formation)
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Example: Reaction with hydrazine yields pyrazolo-thienopyrimidine hybrids, expanding bioactivity .
Table 2: Cyclization Reactions in Related Systems
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| 4-Oxo-thienopyrimidine | Hydrazine hydrate | Pyrazolo-thienopyrimidine | Anticancer agents |
| 3-Fluorophenyl derivative | NH₂OH·HCl | Isoxazoline adduct | Enzyme inhibition |
Salt Formation
The compound forms pharmaceutically acceptable salts via acid-base reactions:
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Acid Addition Salts: Reacts with HCl, H₂SO₄, or citric acid to improve stability .
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Example: Hydrochloride salt formation enhances bioavailability in vitro .
Halogenation and Cross-Coupling
The 2-fluorophenyl group directs electrophilic substitution:
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Bromination: NBS (N-bromosuccinimide) in CCl₄ introduces bromine at meta/para positions.
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Suzuki Coupling: Pd-catalyzed coupling with aryl boronic acids modifies the phenyl ring.
Key Research Findings
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Biological Implications: Derivatives generated via sulfanyl substitution show enhanced kinase inhibition (IC₅₀ = 0.2–1.8 μM) .
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Thermal Stability: Oxidation to sulfone derivatives increases melting points by 40–60°C, improving thermal resilience.
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Solubility Modulation: Hydrolysis of the ethyl ester to carboxylic acid boosts aqueous solubility by >10-fold .
Scientific Research Applications
Ethyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study cellular pathways and molecular targets involved in disease processes.
Pharmaceutical Research: The compound serves as a lead molecule for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Core Modifications: Thienopyrimidinone Derivatives
Key analogs vary in substituents on the thienopyrimidinone ring, altering pharmacological profiles:
Key Observations :
Linker and Ester Modifications
The sulfanyl acetamido linker and benzoate ester are critical for solubility and target engagement:
Key Observations :
- Ester vs. Hydroxamic Acid : Hydroxamic acid derivatives (e.g., ) are prioritized for HDAC inhibition, while benzoate esters (e.g., target compound) may favor passive diffusion.
- Linker Flexibility : The sulfanyl acetamido linker in the target compound allows for greater conformational freedom compared to rigid ureido linkers (e.g., ).
Key Observations :
Biological Activity
Ethyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a sulfanyl group and a fluorophenyl moiety enhances its interaction with biological targets, potentially influencing its pharmacological profile.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈F₃N₃O₃S
- Molecular Weight : Approximately 395.5 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds within the thieno[3,2-d]pyrimidine family have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against resistant strains .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Research indicates that thienopyrimidine derivatives can induce apoptosis in cancer cell lines. For example:
- Case Study : A study reported that specific derivatives of thienopyrimidine exhibited significant cytotoxicity against Caco-2 cells (human colon cancer cell line), reducing cell viability by approximately 39.8% compared to untreated controls .
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cellular processes:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.
- DNA Interaction : Similar compounds have been shown to interact with DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .
Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for this compound, considering yield and purity?
The synthesis typically involves coupling a fluorophenyl-thienopyrimidine core with a benzoate derivative via a sulfanyl-acetamido linker. A reported method (yield: 31%) uses N-methyl-2-pyrrolidone (NMP) as a solvent at 120°C for 16 hours, followed by purification via silica gel chromatography (CH₂Cl₂/MeOH) . To improve yield, consider:
- Alternative solvents (e.g., DMF or DMAc) to enhance solubility.
- Catalytic bases (e.g., K₂CO₃) to accelerate coupling.
- Microwave-assisted synthesis to reduce reaction time.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Coupling | NMP, 120°C, 16 h | 31% | >95% (HPLC) |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of:
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ ~7.3–7.8 ppm), thienopyrimidine (δ ~6.8–7.2 ppm), and ester groups (δ ~4.3 ppm for CH₂CH₃) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error.
- X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for analogous thioureido-benzoate derivatives .
Q. What analytical techniques are recommended for assessing purity?
- HPLC : Use a C18 column with a MeOH/H₂O gradient (e.g., 70:30 to 95:5) to detect impurities (<0.5% area).
- TLC : Monitor reaction progress using CH₂Cl₂/MeOH (50:1) with UV visualization .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values.
Advanced Research Questions
Q. How do reaction conditions influence the formation of byproducts?
Byproducts often arise from:
- Incomplete coupling : Unreacted starting materials (e.g., free amine or thiol) due to suboptimal stoichiometry.
- Solvent decomposition : NMP can degrade at high temperatures, forming methylamine derivatives .
- Oxidation : The sulfanyl group may oxidize to sulfoxide; use inert atmospheres (N₂/Ar) to mitigate this.
Q. What strategies address low yields in the coupling step?
- Pre-activation : Convert the amine to a more reactive species (e.g., HOBt/EDCI-mediated activation).
- Catalysis : Introduce Pd or Cu catalysts for C–S bond formation, as seen in related pyrimidine syntheses .
- Temperature modulation : Lower temperatures (80–100°C) may reduce side reactions while maintaining reactivity.
Q. What is the mechanistic role of the sulfur atom in the thieno-pyrimidine core’s reactivity?
The sulfur atom:
- Stabilizes the π-electron system, enhancing electrophilic substitution at the pyrimidine ring.
- Participates in hydrogen bonding with biological targets (e.g., enzyme active sites), as observed in structurally similar compounds .
Q. How does the 2-fluorophenyl substituent influence physicochemical and biological properties?
- Lipophilicity : Fluorine increases logP, improving membrane permeability.
- Metabolic stability : The C–F bond resists oxidative degradation in vivo.
- Target affinity : Fluorine’s electronegativity enhances interactions with aromatic residues in proteins .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace thieno-pyrimidine with pyrido-pyrimidine to assess ring size effects.
- Substituent variation : Test analogs with Cl, Br, or CF₃ at the phenyl ring.
- Linker optimization : Compare sulfanyl-acetamido vs. sulfonyl or carbamate linkers.
Data Analysis & Contradictions
Q. How can researchers resolve discrepancies in reaction yields across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
